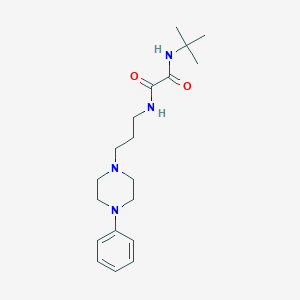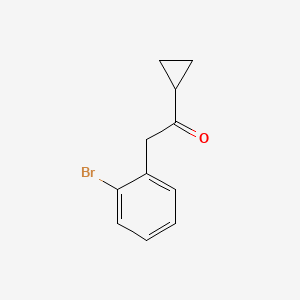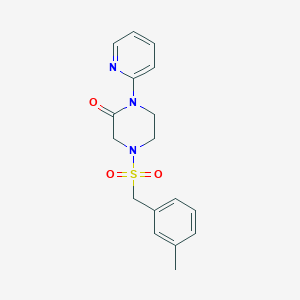
4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,2,3-thiadiazol-4-yl)phenol” is a compound with the empirical formula C8H6N2OS and a molecular weight of 178.21 . It is a solid substance .
Synthesis Analysis
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol involves the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid . The reaction proceeds with the release of heat and the temperature of the reaction mass is maintained not higher than 32°C . The product, 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole, is isolated in 92% yield .Molecular Structure Analysis
The 1H NMR spectrum of the synthesized compound shows three signals of aromatic protons at 7.28 (1H, H5, JHH = 8.4 Hz), 8.28 (1H, H6, JHH = 8.4, 2.0 Hz), and 8.61 ppm (1H, H2, JHH = 2.0 Hz), which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring . The singlet of the H5 proton of thiadiazole was located at 9.61 ppm, and of the hydroxyl proton at 11.44 ppm .Chemical Reactions Analysis
The 1,2,3-thiadiazole ring is sensitive to the action of bases . Therefore, obtaining the methyl ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .Physical And Chemical Properties Analysis
The synthesized compound has a yield of 88%, and a melting point of 169 – 170°C . The IR spectrum shows peaks at 3322 (NH), 1578 (C=N), 1266, 1205 (C–S–C) .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
The compound’s antibacterial activity has been investigated, and results show that it is comparable to the reference drug amoxicillin . Additionally, its antifungal properties were evaluated against strains such as T. harzianum and A. niger, demonstrating potential efficacy compared to the standard drug fluconazole.
Anticancer Potential
The 1,2,3-thiadiazole scaffold has been associated with diverse biological activities, including anticancer effects . Researchers have explored derivatives of this compound for their potential in cancer therapy. Further studies are needed to elucidate its precise mechanisms and effectiveness against specific cancer types.
Antiviral Investigations
Given the interest in Schiff bases derived from salicylic aldehyde, it’s worth exploring whether this compound exhibits antiviral activity. Schiff bases have been known to possess antiviral potential . Investigating its effects against specific viruses could provide valuable insights.
Inhibition of SHP1 Activity
Recent theoretical studies have focused on tracing and inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity in complex biological systems . Investigating whether this compound affects SHP1 could provide insights into its potential therapeutic applications.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRDGQYAOGPVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)
![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)



![4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731519.png)
![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)